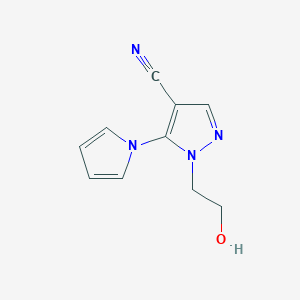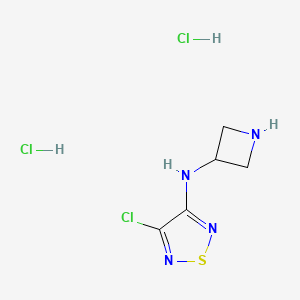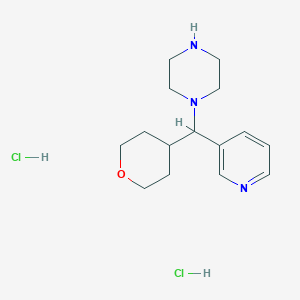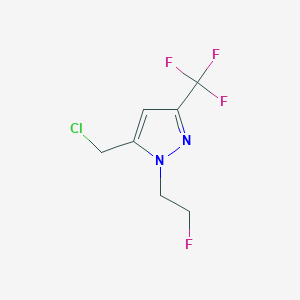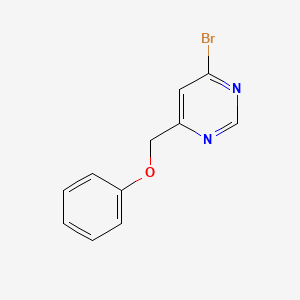
4-Bromo-6-(phenoxymethyl)pyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(phenoxymethyl)pyrimidine involves weak intermolecular forces like π···π, CH···π interactions along with Br···Br interaction . A DFT computational exploration of the optimized molecular geometry closely correlated with that of the crystal geometry .Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Bromo-6-(phenoxymethyl)pyrimidine, have been found to exhibit various chemical reactions. For instance, 4-chloro and 4-bromo pyrimidine hybrids have shown significant activity against certain cell lines .Physical And Chemical Properties Analysis
4-Bromo-6-(phenoxymethyl)pyrimidine is a pale yellow crystalline powder with a molecular weight of 268.1 g/mol. It is soluble in most organic solvents.Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized and evaluated for their antiviral activities, particularly against retroviruses. A study highlighted the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position, showing marked inhibition of retrovirus replication in cell culture. These compounds demonstrated antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
DNA Photolyase Activity
Research on DNA photolyase, an enzyme repairing UV-induced DNA damage, has shown the critical role of pyrimidine derivatives in understanding the repair mechanisms. A specific study characterized a photolyase targeting pyrimidine (6-4) photoproducts, highlighting the enzyme's action spectrum and efficiency in repairing DNA damage caused by UV light (Kim et al., 1994).
Analgesic and Antipyretic Properties
Novel pyrimidine derivatives of the coumarin moiety have been synthesized and shown significant analgesic and antipyretic activities. These compounds were found to enhance DNA cleavage activities, indicating their potential therapeutic applications (Keri et al., 2010).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have also been studied, with certain 6-substituted-2,4-dimethyl-3-pyridinols showing effectiveness as chain-breaking antioxidants in organic solutions. This research provides insights into the potential use of pyrimidine derivatives in developing new antioxidant compounds (Wijtmans et al., 2004).
Charge Transfer Materials
In material science, pyrimidine derivatives have been explored for their charge transfer properties. A study on 4,6-di(thiophen-2-yl)pyrimidine derivatives revealed their potential as efficient charge transfer materials, suggesting applications in electronics and optoelectronics (Irfan, 2014).
Zukünftige Richtungen
The future directions for 4-Bromo-6-(phenoxymethyl)pyrimidine and similar compounds involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also a need for more comprehensive studies on their safety and hazards. The development of more potent and efficacious drugs with pyrimidine scaffold is an area of ongoing research .
Wirkmechanismus
Biochemical Pathways
4-Bromo-6-(phenoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron compound (like 4-Bromo-6-(phenoxymethyl)pyrimidine) with a halide using a palladium catalyst .
Action Environment
The action, efficacy, and stability of 4-Bromo-6-(phenoxymethyl)pyrimidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain stability and efficacy under a variety of conditions.
Eigenschaften
IUPAC Name |
4-bromo-6-(phenoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPTMGQTVLIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(phenoxymethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
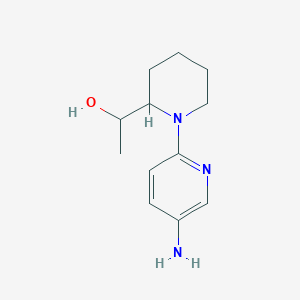

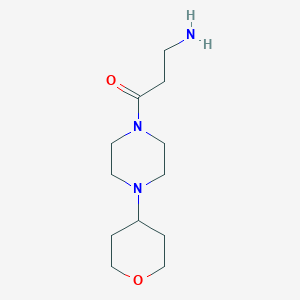
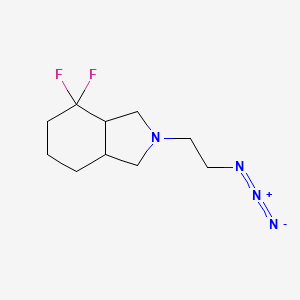

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

